N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770342
InChI: InChI=1S/C28H26F6N4O/c1-2-16-15-37-10-8-17(16)11-24(37)25(22-7-9-36-23-6-4-3-5-21(22)23)38(26(35)39)20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,35,39)/t16?,17?,24?,25-/m1/s1
SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N
Molecular Formula: C28H26F6N4O
Molecular Weight: 548.5 g/mol

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea

CAS No.:

Cat. No.: VC13770342

Molecular Formula: C28H26F6N4O

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea -

Specification

Molecular Formula C28H26F6N4O
Molecular Weight 548.5 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea
Standard InChI InChI=1S/C28H26F6N4O/c1-2-16-15-37-10-8-17(16)11-24(37)25(22-7-9-36-23-6-4-3-5-21(22)23)38(26(35)39)20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,35,39)/t16?,17?,24?,25-/m1/s1
Standard InChI Key FIMVPVDYJPNQKO-SPBIILDVSA-N
Isomeric SMILES C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N
SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Composition

PropertyValue/DescriptionSource
CAS Number945985-98-8 (urea), 851477-19-5 (thiourea)
Molecular FormulaC₂₈H₂₆F₆N₄O (urea), C₂₈H₂₆F₆N₄S (thiourea)
Molecular Weight548.5 g/mol (urea), 564.6 g/mol (thiourea)
Stereochemistry(9R)-configuration at cinchona core
Key Functional GroupsUrea bridge, cinchona quinuclidine, trifluoromethyl

The trifluoromethyl groups enhance electron deficiency, stabilizing transition states via hydrogen bonding, while the cinchona moiety provides chiral induction through its rigid bicyclic structure .

Structural Features

The compound’s structure consists of:

  • Bis(trifluoromethyl)phenyl group: Electron-withdrawing substituents that enhance acidity and stabilize negative charges in transition states.

  • Cinchona alkaloid core: A bicyclic quinuclidine-quinoline system with a vinyl group at position 5, critical for chiral recognition.

  • Urea linkage: A hydrogen-bond donor that activates electrophiles (e.g., carbonyl groups) and stabilizes nucleophiles .

Synthesis and Preparation

Synthetic Protocol

The urea derivative is synthesized via a two-step process:

  • Isocyanate formation: Bis(trifluoromethyl)phenyl isocyanate is generated from the corresponding amine.

  • Cinchona coupling: Reaction with (9R)-cinchonan-9-amine under controlled conditions (e.g., dry THF, room temperature) yields the urea product .

StepReagents/ConditionsOutcome
1Bis(trifluoromethyl)phenyl isocyanateIntermediate isocyanate
2(9R)-cinchonan-9-amine, THF, RTN-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea

Stock Solution Preparation

For catalytic studies, stock solutions (10 mM) are prepared in DMSO or DMF. Storage at -80°C ensures stability for up to six months .

Applications in Asymmetric Catalysis

Enantioselective Michael Additions

The urea catalyst enables desymmetrization of cyclohexadienones via Michael reactions. For example, cyclohexadienones bearing bisphenylsulfonyl methylene groups undergo asymmetric addition with malonates to yield polycyclic cyclohexenones with high enantiomeric excess (ee >90%) .

Mechanistic Insight:

  • Electrophile activation: The urea group hydrogen-bonds to the carbonyl oxygen of the cyclohexadienone.

  • Nucleophile positioning: The cinchona’s vinyl group directs the nucleophile to the correct face, ensuring stereochemical control.

Mannich Reactions

In enantioselective Mannich reactions, the catalyst activates N-carbamate amido sulfones to form optically active adducts. This is achieved through dual activation: the urea stabilizes the imine intermediate, while the cinchona’s tertiary amine deprotonates the nucleophile .

Reaction TypeSubstrateProductee (%)Source
MichaelCyclohexadienonesCyclohexenones>90
MannichN-Carbamate amido sulfonesα-Amino carbonyl compounds85-95

Desymmetrization and Cyclization

The urea catalyst facilitates desymmetrization of prochiral substrates. For example, in the synthesis of spirocyclic compounds, it induces facial selectivity through hydrogen bonding and steric shielding .

Comparative Analysis with Thiourea Analogs

PropertyUrea (CAS 945985-98-8)Thiourea (CAS 851477-19-5)
Molecular Weight548.5 g/mol564.6 g/mol
Key Functional GroupUrea (O)Thiourea (S)
Electron DeficiencyModerateHigher (S > O)
Catalytic EfficiencyModerateHigher in some reactions

Advantages of Urea:

  • Stability: Resists hydrolysis under mild acidic/basic conditions.

  • Selectivity: Prefers substrates with moderate electron deficiency .

Limitations:

  • Lower activity than thiourea in nitroalkane additions due to weaker hydrogen bonding .

Hazard ClassDescriptionPictogram
Acute Toxicity (Oral)Toxic if swallowed (H301)GHS06
StorageClass 6.1C (combustible, acute toxic)WGK 3

Precautions:

  • Use PPE (gloves, eyeshields).

  • Store in airtight containers at 2–8°C .

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